molecular formula C21H20FN3OS B2428811 N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide CAS No. 450344-33-9

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2428811
CAS No.: 450344-33-9
M. Wt: 381.47
InChI Key: DCDYUEJULDYBAS-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The molecular weight of this compound is 425.54500 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Antipsychotic Potential

A compound similar to the specified chemical, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, demonstrated an antipsychotic-like profile in animal behavioral tests. Interestingly, this compound and its metabolites did not interact with dopamine receptors, unlike typical antipsychotic agents. The research focused on exploring the structure-activity relationship of related compounds, revealing that certain molecular modifications, such as the introduction of methyl groups and specific substituents, significantly influenced activity. One derivative in particular inhibited conditioned avoidance responses in both rats and monkeys without eliciting dystonic movements, a common side effect of existing antipsychotic drugs (Wise et al., 1987).

Anti-Inflammatory Activity

A study on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives revealed significant anti-inflammatory activities. Certain derivatives of this compound, which shares structural similarities with the requested chemical, showed promising results in reducing inflammation (Sunder & Maleraju, 2013).

Use in Radiosynthesis and Imaging

Compounds closely related to the specified chemical, particularly those in the pyrazolo[1,5-a]pyrimidineacetamide series, have been developed as selective ligands for the translocator protein (18 kDa). These ligands, such as DPA-714, were designed with fluorine atoms, enabling their use in positron emission tomography (PET) imaging. Such compounds offer potential for in vivo imaging and investigation of neurological conditions (Dollé et al., 2008).

Antioxidant Activity

A study on coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to the specified chemical, revealed significant antioxidant activities. These activities were assessed through various in vitro tests, suggesting potential therapeutic applications for these compounds (Chkirate et al., 2019).

Neuroinflammatory Imaging

Novel pyrazolo[1,5-a]pyrimidines, similar in structure to the specified chemical, have been synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes, and these compounds have shown promise in in vivo PET imaging of neuroinflammation (Damont et al., 2015).

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c1-13-4-3-5-19(14(13)2)25-21(17-11-27-12-18(17)24-25)23-20(26)10-15-6-8-16(22)9-7-15/h3-9H,10-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDYUEJULDYBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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